

Technical Support Center: Investigating Off-Target Effects of JNJ-20788560

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Compound of Interest

Compound Name: JNJ-20788560

Cat. No.: B608208

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of **JNJ-20788560**, a selective delta-opioid receptor (DOR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-20788560** and what are its known on-target effects?

A1: **JNJ-20788560** is a potent and selective agonist for the delta-opioid receptor (DOR).^{[1][2][3][4]} Its primary mechanism of action is the activation of DORs, which are G-protein coupled receptors (GPCRs) involved in pain modulation.^{[1][5]} Preclinical studies have shown that **JNJ-20788560** is an effective antihyperalgesic agent, particularly for inflammatory pain, without many of the side effects associated with mu-opioid agonists, such as respiratory depression, physical dependence, or tolerance.^{[6][7]}

Q2: Why investigate off-target effects for a "selective" compound?

A2: While **JNJ-20788560** is highly selective for DOR, selectivity is concentration-dependent. At higher concentrations used in some experimental settings, or due to unique biological contexts, a compound may interact with unintended molecular targets ("off-targets"). Investigating these potential interactions is crucial for a comprehensive understanding of a compound's biological activity, interpreting unexpected phenotypes, and ensuring a complete safety profile. Off-target effects are a common reason for the failure of drug candidates in clinical trials.

Q3: What are the potential or known off-target effects of tricycle-based DOR agonists?

A3: Some studies on tricycle-based DOR agonists have reported unexpected hyperglycemic effects.^[8] These findings were associated with pancreatic β -cell hypertrophy and vacuole formation in preclinical models.^[8] Therefore, when working with **JNJ-20788560**, especially in long-term or high-dose studies, monitoring glucose homeostasis and pancreatic function is a relevant precautionary step.

Q4: What are the standard initial steps for an off-target liability assessment?

A4: A standard approach begins with broad, unbiased screening assays. This typically includes:

- **Kinase Profiling:** Screening the compound against a large panel of kinases (e.g., a kinome scan) to identify any potential interactions, as kinases are common off-targets for small molecules.
- **GPCR Panel Screening:** Assessing the compound's activity against a panel of other GPCRs to confirm its selectivity and identify any unintended agonist or antagonist activity.
- **Cellular Thermal Shift Assay (CETSA):** A biophysical method to confirm direct target engagement in a cellular context and identify potential off-targets by observing which proteins are stabilized by the compound.^{[9][10]}

Experimental Protocols and Methodologies

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a general method for assessing the interaction of **JNJ-20788560** with a broad panel of human kinases.

Objective: To identify potential off-target kinase interactions and quantify their binding affinity.

Methodology:

- **Compound Preparation:** Prepare a 10 mM stock solution of **JNJ-20788560** in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., ranging from 10 nM to 10 μ M).

- Assay Platform: Utilize a commercially available kinase profiling service that employs a competition binding assay format (e.g., KINOMEScan™). This method quantifies the ability of the test compound to compete with a proprietary ligand for the kinase active site.
- Kinase Panel: Select a comprehensive panel of human kinases, ideally covering all major branches of the kinome.
- Binding Assay:
 - Kinases, tagged with DNA, are incubated with the test compound and an immobilized, active-site directed ligand.
 - The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
 - The results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound.
- Data Analysis:
 - Initial screening is often performed at a single high concentration (e.g., 1 μ M or 10 μ M).
 - Hits (e.g., <35% of control) are followed up with dose-response experiments to determine the dissociation constant (K_d).
 - Data is plotted using a sigmoidal dose-response curve to calculate the K_d value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify the engagement of **JNJ-20788560** with its intended target (DOR) and to screen for novel off-targets in a cellular environment.

Objective: To assess the thermal stabilization of proteins upon **JNJ-20788560** binding in intact cells.

Methodology:

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., HEK293 cells expressing DOR, or a neuronal cell line) to ~80% confluency.
 - Treat cells with **JNJ-20788560** at the desired concentration (e.g., 1 μ M) or with a vehicle control (DMSO) for 1 hour at 37°C.
- Heat Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
- Cell Lysis:
 - Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
 - Carefully collect the supernatant, which contains the soluble protein fraction.
- Protein Analysis:
 - Quantify the amount of soluble target protein (DOR) and other potential off-targets at each temperature point using Western Blot or mass spectrometry (for proteome-wide analysis).
 - For Western Blot, run equal protein amounts on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies.
- Data Analysis:
 - Generate a "melting curve" by plotting the amount of soluble protein against temperature.

- A shift in the melting curve to higher temperatures in the presence of **JNJ-20788560** indicates target stabilization and therefore, direct binding.

Quantitative Data Summary

The following data are representative examples based on the expected high selectivity of **JNJ-20788560** and are intended for illustrative purposes.

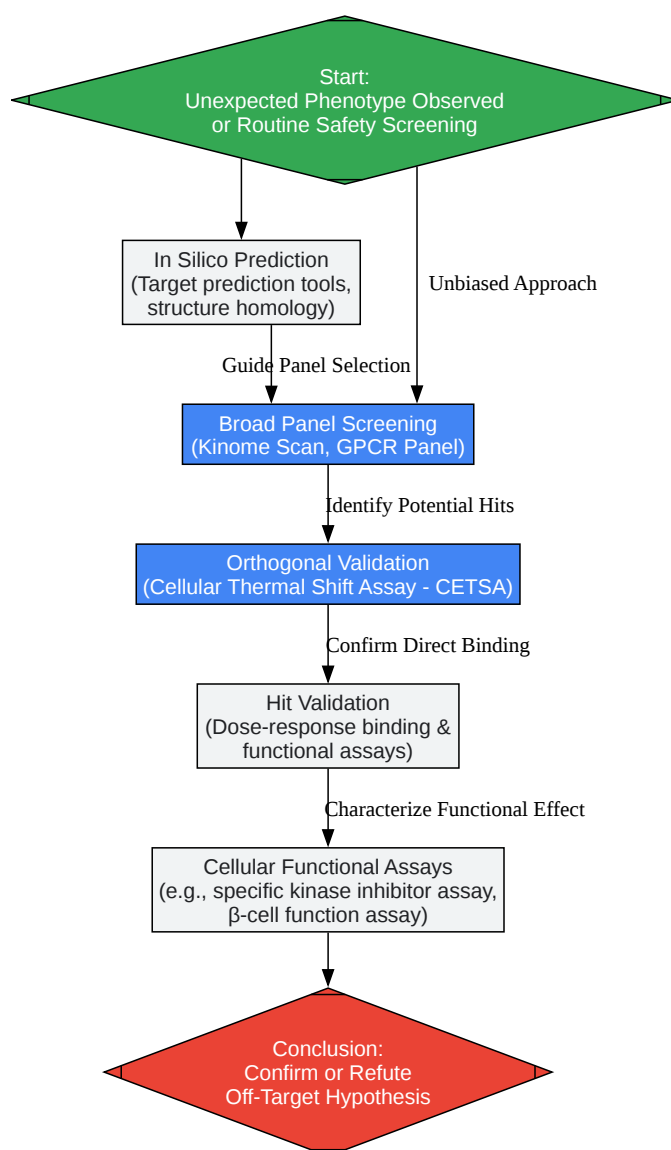
Table 1: GPCR Binding Profile of **JNJ-20788560**

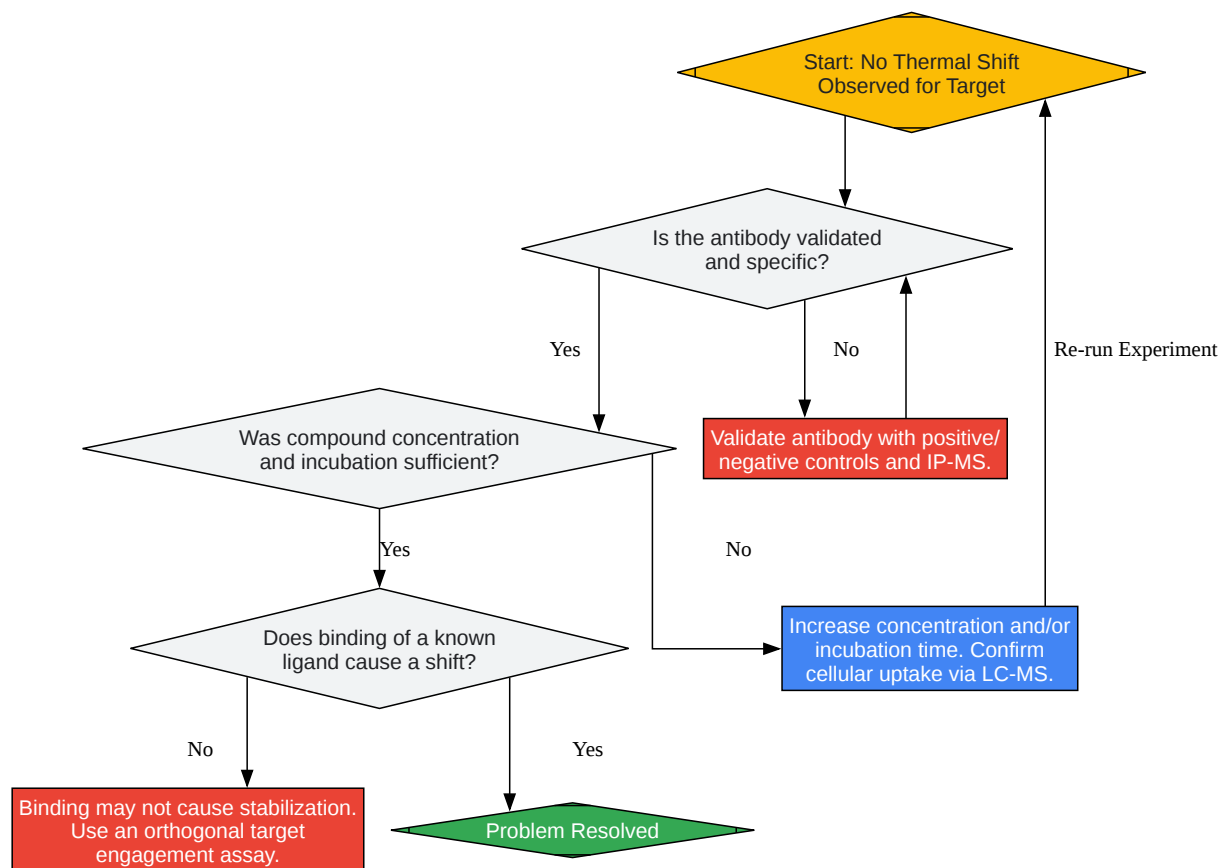
Receptor Target	Binding Affinity (K _i , nM)	Assay Type	Comments
Delta-Opioid (DOR)	2.0	Radioligand Binding	Primary Target
Mu-Opioid (MOR)	> 1,000	Radioligand Binding	High selectivity over MOR
Kappa-Opioid (KOR)	> 1,500	Radioligand Binding	High selectivity over KOR
Adrenergic α2A	> 5,000	Radioligand Binding	No significant activity
Serotonin 5-HT2A	> 10,000	Radioligand Binding	No significant activity
Dopamine D2	> 8,000	Radioligand Binding	No significant activity

Table 2: Kinase Selectivity Profile of **JNJ-20788560** (at 10 μM)

Kinase Target	% of Control @ 10 μ M	Dissociation Constant (Kd, μ M)	Comments
DOR (Primary Target)	N/A	0.002	GPCR, not a kinase
CDK9/Cyclin T1	95	> 10	No significant inhibition
GSK3 β	88	> 10	No significant inhibition
MAPK1 (ERK2)	92	> 10	No significant inhibition
PIK3CA	45	8.5	Weak interaction at high concentration
SRC	98	> 10	No significant inhibition

Visualizations: Pathways and Workflows





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